Methyl trans-3-pentenoate
Overview
Description
Methyl trans-3-pentenoate is an organic compound classified as an ester. It has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . This compound is known for its clear, colorless to light yellow liquid form and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl trans-3-pentenoate can be synthesized through several methods. One common approach involves the esterification of trans-3-pentenoic acid with methanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl trans-3-pentenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Acid chlorides and amines are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Trans-3-pentenoic acid.
Reduction: Trans-3-pentenol.
Substitution: Various esters and amides depending on the reagents used.
Scientific Research Applications
Methyl trans-3-pentenoate has a wide range of applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research explores its potential in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl trans-3-pentenoate involves its reactivity as an ester. It can undergo hydrolysis to form trans-3-pentenoic acid and methanol. The ester functional group is susceptible to nucleophilic attack, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
- Methyl trans-2-pentenoate
- Methyl trans-4-pentenoate
- Ethyl trans-3-pentenoate
Comparison: Methyl trans-3-pentenoate is unique due to its specific structural configuration, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in certain synthetic routes and industrial processes .
Properties
CAS No. |
818-58-6 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
methyl pent-3-enoate |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h3-4H,5H2,1-2H3 |
InChI Key |
KJALUUCEMMPKAC-UHFFFAOYSA-N |
SMILES |
CC=CCC(=O)OC |
Isomeric SMILES |
C/C=C/CC(=O)OC |
Canonical SMILES |
CC=CCC(=O)OC |
20515-19-9 818-58-6 |
|
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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